molecular formula C9H14O2 B14306640 Furan, 2-[(1,1-dimethylethoxy)methyl]- CAS No. 110339-33-8

Furan, 2-[(1,1-dimethylethoxy)methyl]-

Cat. No.: B14306640
CAS No.: 110339-33-8
M. Wt: 154.21 g/mol
InChI Key: UROUUEDWXIQAAY-UHFFFAOYSA-N
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Description

Furan, 2-[(1,1-dimethylethoxy)methyl]- is a chemical compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes a tert-butyl group attached to the furan ring via an oxygen atom. Furans are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry .

Chemical Reactions Analysis

Types of Reactions

Furan, 2-[(1,1-dimethylethoxy)methyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization reactions, acids for the Paal-Knorr synthesis, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

Mechanism of Action

The mechanism of action of Furan, 2-[(1,1-dimethylethoxy)methyl]- involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Furan, 2-[(1,1-dimethylethoxy)methyl]- include other furan derivatives such as:

Uniqueness

What sets Furan, 2-[(1,1-dimethylethoxy)methyl]- apart is its unique tert-butyl group, which can influence its chemical reactivity and physical properties. This structural feature may enhance its stability and make it suitable for specific applications where other furan derivatives may not be as effective .

Properties

CAS No.

110339-33-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]furan

InChI

InChI=1S/C9H14O2/c1-9(2,3)11-7-8-5-4-6-10-8/h4-6H,7H2,1-3H3

InChI Key

UROUUEDWXIQAAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1=CC=CO1

Origin of Product

United States

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